molecular formula C18H30N2O3 B2442070 Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate CAS No. 473267-95-7

Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate

Cat. No.: B2442070
CAS No.: 473267-95-7
M. Wt: 322.449
InChI Key: YSGIOGYRVWQLRA-UHFFFAOYSA-N
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Description

Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate is a complex organic compound that features an adamantane core structure Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the reaction of adamantane with a suitable halogenating agent to introduce a halogen atom, followed by nucleophilic substitution with a butylamine derivative. The final step involves esterification with methyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the ester or amide functionalities.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core is known to interact with various biological receptors, potentially modulating their activity. The compound may also influence cellular pathways by altering the function of enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.

    Rimantadine: Another antiviral drug with a similar structure to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core structure.

Uniqueness

Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an adamantane core with butylamino and ester functionalities makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(1-adamantyl)-2-(butylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-3-4-5-19-17(22)20-15(16(21)23-2)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,3-11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGIOGYRVWQLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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